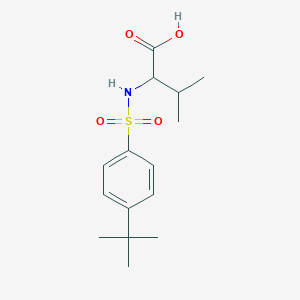

((4-(Tert-butyl)phenyl)sulfonyl)valine

Description

((4-(Tert-butyl)phenyl)sulfonyl)valine is a synthetic sulfonamide derivative of the amino acid valine, characterized by the incorporation of a 4-(tert-butyl)phenylsulfonyl moiety.

Properties

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-10(2)13(14(17)18)16-21(19,20)12-8-6-11(7-9-12)15(3,4)5/h6-10,13,16H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZHVUMESXTUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Tert-butylbenzene

4-(tert-butyl)benzenesulfonic acid is synthesized by reacting tert-butylbenzene with concentrated sulfuric acid or chlorosulfonic acid. The reaction proceeds at 80–100°C for 8–10 hours, yielding the sulfonic acid derivative.

Chlorination with Thionyl Chloride

The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction occurs at 70°C for 2 hours, converting the sulfonic acid group into a sulfonyl chloride. The crude product is then purified via alkane precipitation (e.g., heptane or cyclohexane), achieving ≥99.8% purity by HPLC.

Table 1: Reaction Conditions for 4-(Tert-butyl)benzenesulfonyl Chloride Synthesis

| Parameter | Value | Source |

|---|---|---|

| Sulfonation temperature | 80–100°C | |

| Chlorination reagent | Thionyl chloride (2.8 eq) | |

| Catalyst | DMF | |

| Purification solvent | Heptane | |

| Yield | 55% (relative to tert-butylbenzene) |

Protection of Valine

Valine’s amino group requires protection before sulfonylation to prevent side reactions. The N-protection strategy described in ACS Journal of Organic Chemistry (2021) for tert-leucine derivatives is adaptable to valine.

N-Protection with p-Nitrophenyl Chloroformate

Valine is reacted with p-nitrophenyl chloroformate in dichloromethane (DCM) at 0°C, followed by warming to room temperature. This forms the N-protected carbamate derivative. The product is isolated via extraction with ethyl acetate and washed with brine to remove impurities.

Table 2: N-Protection Protocol for Valine

| Reagent | Quantity | Conditions |

|---|---|---|

| Valine | 10 mmol | 0°C → RT, 16 h |

| p-Nitrophenyl chloroformate | 1.1 eq | DCM solvent |

| Workup | EtOAc extraction, brine washes |

Coupling of 4-(Tert-butyl)benzenesulfonyl Chloride with N-Protected Valine

The coupling reaction between the sulfonyl chloride and N-protected valine is critical for forming the sulfonamide bond. Two methods are prevalent: direct coupling and isocyanate-mediated coupling.

Direct Sulfonylation

The N-protected valine is dissolved in a mixture of 10% Na₂CO₃ and dimethylformamide (DMF). 4-(tert-butyl)benzenesulfonyl chloride (1.0 eq) is added dropwise at 0°C, and the reaction is stirred at room temperature for 16 hours. Acidification with HCl precipitates the product, which is extracted with ethyl acetate.

Isocyanate-Mediated Coupling

An alternative method from ACS Journal of Organic Chemistry involves generating an isocyanate intermediate:

-

Isocyanate Formation : N-protected valine is treated with isobutyl chloroformate and N-methylmorpholine in THF at −20°C, followed by sodium azide. The intermediate isocyanate is monitored via IR spectroscopy (disappearance of azide peak at 2136 cm⁻¹).

-

Coupling with Amine : The isocyanate reacts with (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-amine to form the sulfonamide. The product is purified via silica gel chromatography.

Deprotection and Final Product Isolation

The N-protecting group is removed under acidic conditions (e.g., HCl in dioxane) to yield free this compound. Final purification involves recrystallization from ethanol/water or chromatography.

Table 3: Deprotection and Purification Parameters

| Step | Conditions | Source |

|---|---|---|

| Deprotection | 4 M HCl in dioxane, RT, 2 h | |

| Recrystallization | Ethanol/water (3:1) | |

| Purity (HPLC) | ≥98% |

Analytical Characterization

Critical analytical data for this compound include:

-

¹H NMR (DMSO-d₆): δ 1.28 (s, 9H, tert-butyl), 3.45 (m, 1H, valine α-CH), 7.82 (d, 2H, aromatic).

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

((4-(Tert-butyl)phenyl)sulfonyl)valine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfide derivatives.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to a variety of substituted sulfonyl compounds .

Scientific Research Applications

((4-(Tert-butyl)phenyl)sulfonyl)valine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of ((4-(Tert-butyl)phenyl)sulfonyl)valine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between ((4-(Tert-butyl)phenyl)sulfonyl)valine and its analogs:

| Compound Name | Substituent(s) on Phenyl Ring | Molecular Weight (g/mol) | Key Properties/Activities | Research Applications | Purity (Reported) |

|---|---|---|---|---|---|

| This compound | tert-butyl | ~353.4 (estimated) | High lipophilicity, steric bulk | Preliminary research | N/A |

| ((4-Bromophenyl)sulfonyl)valine analogs 1 | bromo | ~381.3 (observed) | Antimicrobial, antioxidant activity | In vitro bioactivity screening | >95% (implied) |

| ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine 2 | chloro, trifluoromethyl | ~402.8 (calculated) | Enhanced electron-withdrawing effects | Research reagents | >98% |

Structural and Electronic Effects

- tert-butyl group : Introduces significant steric hindrance and electron-donating effects via alkyl substitution. This may enhance metabolic stability but reduce solubility in aqueous media compared to halogenated analogs .

- The bromophenyl analog demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and antioxidant capacity (IC~50~ = 0.8 mM in DPPH assay) .

- Trifluoromethyl group : Combines strong EWG effects with high lipophilicity, which may improve blood-brain barrier penetration. The chloro-CF~3~ analog is marketed as a research tool with >98% purity, though biological data remain undisclosed .

Physicochemical Properties

- Solubility : The tert-butyl derivative is predicted to have lower aqueous solubility than bromo or chloro analogs due to increased hydrophobicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ((4-(tert-butyl)phenyl)sulfonyl)valine?

- Answer : The synthesis typically involves sulfonylation of valine derivatives under controlled conditions. For example, trifluoroacetic acid (TFA) is used to deprotect tert-butyl carbamate intermediates, followed by coupling reactions with sulfonyl chlorides. Purification via silica gel chromatography with gradient elution (e.g., 0–12% MeOH in CH₂Cl₂) ensures high purity . Key steps include monitoring reaction completion via TLC and optimizing stoichiometry (e.g., 1.2 eq of brominated intermediates with K₂CO₃ as a base) .

Q. How is this compound characterized structurally?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. ¹H NMR in DMSO-d₆ resolves sulfonyl and tert-butyl proton environments (e.g., δ ~1.37 ppm for tert-butyl protons and δ ~7.4–8.6 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. What are the solubility and storage guidelines for this compound?

- Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, acetonitrile). For long-term stability, store at –20°C in anhydrous conditions to prevent hydrolysis of the sulfonyl group .

Intermediate Research Questions

Q. How do reaction conditions influence the yield of this compound?

- Answer : Elevated temperatures (e.g., 80°C) and extended reaction times (16–24 hours) improve coupling efficiency for bulky tert-butylphenyl groups. Solvent choice (e.g., DCM vs. acetonitrile) affects reaction kinetics, with aprotic solvents favoring nucleophilic substitution .

Q. What analytical techniques validate purity and stability under experimental conditions?

- Answer : Purity (>98%) is confirmed via HPLC with UV detection (λ = 254 nm). Accelerated stability studies (e.g., 40°C/75% RH for 14 days) assess degradation pathways, while FT-IR identifies hydrolytic byproducts (e.g., sulfonic acids) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed for sulfonylated valine derivatives?

- Answer : The tert-butyl group enhances lipophilicity, improving membrane permeability in cellular assays. Substitution at the phenyl ring (e.g., electron-withdrawing groups) modulates enzymatic inhibition potency. For example, bromine substituents in analogous compounds increase binding affinity to bacterial targets .

Q. How can computational modeling predict biological interactions of this compound?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal interactions with enzymes like carbonic anhydrase. In silico toxicity screening (e.g., ProTox-II) predicts hepatotoxicity risks, guiding in vitro validation .

Q. What strategies optimize chromatographic separation of diastereomers or regioisomers?

- Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Gradient elution with MeOH:CH₂Cl₂ (0–15%) achieves baseline separation of sulfonamide regioisomers, validated by LC-MS .

Methodological Notes

- Contradictions in Data : reports solubility in DMSO, while uses acetonitrile for coupling reactions. Researchers should empirically test solvents for specific applications.

- Advanced Applications : highlights antibacterial mechanisms against Enterococcus faecium, suggesting this compound could be a scaffold for biofilm-disrupting agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.